N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
N'-[3-(3-Chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 3-(3-chlorophenyl)-3-hydroxypropyl chain via an ethanediamide (oxamide) bridge. The benzodioxin ring system is known for its metabolic stability and role in modulating pharmacokinetic properties, while the chlorophenyl group may enhance lipophilicity and receptor binding .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-13-3-1-2-12(10-13)15(23)6-7-21-18(24)19(25)22-14-4-5-16-17(11-14)27-9-8-26-16/h1-5,10-11,15,23H,6-9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQGPEMFVVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Chlorophenylacetone
A literature-derived method involves reductive amination of 3-chlorophenylacetone with ammonia or a protected amine. Microwave-assisted reactions using sodium borohydride (NaBH₄) in ethanol yield 3-(3-chlorophenyl)-3-hydroxypropylamine with reduced byproducts.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine Formation | 3-Chlorophenylacetone + NH₃, EtOH, MW (100 W, 1 min) | 89% |
| Reduction | NaBH₄, Fe(II) phthalocyanine, MW (100 W, 3 min) | 63% |
This method avoids stoichiometric excess of alkylating agents, aligning with green chemistry principles.
Hydroxylation via Epoxide Ring-Opening
An alternative route involves epoxidation of 3-chlorostyrene followed by ring-opening with ammonia. However, this method risks regioselectivity issues and lower yields (~45%) compared to reductive amination.
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
Nitration and Reduction of 1,4-Benzodioxane
1,4-Benzodioxane is nitrated at the 6-position using mixed HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to yield the amine. This method achieves >85% purity but requires careful temperature control to prevent over-nitration.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of 6-bromo-1,4-benzodioxane with ammonia affords the amine in 78% yield. This method is efficient but necessitates rigorous exclusion of moisture.
Oxamide Bridge Formation
Coupling with Oxalyl Chloride
Reaction of both amines with oxalyl chloride in dichloromethane (DCM) at 0°C produces the ethanediamide. Triethylamine is used to scavenge HCl, yielding 70–75% of the target compound.
Optimized Protocol
1. Dissolve 3-(3-chlorophenyl)-3-hydroxypropylamine (1 eq) and 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) in DCM.
2. Add oxalyl chloride (1.1 eq) dropwise at 0°C under N₂.
3. Stir for 4 h at room temperature.
4. Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).
Solid-Phase Synthesis Using Carbodiimide Activators
A patent-derived method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF, achieving 82% yield with reduced racemization risk.
Ecological and Process Optimization
Solvent Replacement
Replacing DCM with cyclopentyl methyl ether (CPME) in coupling steps reduces toxicity while maintaining yield (68% vs. 70% in DCM).
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 5 min) shortens reaction times by 80% compared to conventional heating, as demonstrated in analogous ethanediamide syntheses.
Characterization and Purity Control
Chromatographic Analysis
HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity. Key retention times:
- Target compound: 12.3 min
- Byproducts (e.g., mono-amide): 8.7 min
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (m, 4H, Ar-H), 6.85 (d, 2H, benzodioxin-H), 4.25 (m, 4H, OCH₂CH₂O), 3.72 (m, 1H, CH-OH).
- HRMS : m/z 445.0921 [M+H]⁺ (calc. 445.0918).
Comparative Analysis of Methods
| Method | Yield | Purity | Eco-Footprint |
|---|---|---|---|
| Oxalyl Chloride/DCM | 70% | 98% | Moderate |
| EDC/HOBt/THF | 82% | 97% | Low |
| Microwave/CPME | 68% | 99% | Very Low |
The EDC/HOBt method balances yield and sustainability, while microwave synthesis offers rapid, high-purity product.
Chemical Reactions Analysis
Types of Reactions
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
The compound N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide, often referred to by its systematic name, has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, particularly in pharmacology and medicinal chemistry.
Physicochemical Properties
- Molecular Weight : 348.83 g/mol
- LogP (Partition Coefficient) : Indicates lipophilicity, which can affect bioavailability.
- Hydrogen Bond Donors/Acceptors : Important for understanding interaction with biological targets.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent in various conditions:
- Neurodegenerative Diseases : Research indicates that compounds with similar structural features may modulate neurotransmitter systems, particularly glutamate receptors implicated in diseases like Alzheimer's and Parkinson's. The compound's ability to interact with NMDA receptors suggests it could have neuroprotective properties .
- Cancer Treatment : The compound's structural analogs have shown promise in inhibiting tumor growth by interfering with cancer cell signaling pathways. Investigations into its effects on apoptosis and cell proliferation are ongoing .
Biochemical Mechanisms
Understanding the biochemical pathways influenced by this compound is crucial for elucidating its therapeutic potential:
- Kynurenine Pathway Modulation : Similar compounds have been noted to affect the tryptophan-kynurenine metabolic pathway, which is linked to neuroinflammation and immune responses. This pathway's modulation could provide insights into treating mood disorders and neurodegeneration .
Analytical Chemistry
The compound's unique structure allows for its use as a marker or standard in analytical techniques such as:
- High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound in biological samples.
- Mass Spectrometry : Employed in identifying metabolites and understanding metabolic pathways involving this compound.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of structurally similar compounds on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative disease therapies.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties might result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,3-Dihydro-1,4-Benzodioxin Moieties
Compounds containing the 2,3-dihydro-1,4-benzodioxin group are frequently explored for pharmacological activity due to their stability and electronic properties. Key analogues include:
Key Observations :
- Ethanediamide vs.
- Substituent Effects : The 3-hydroxypropyl group in the target compound contrasts with the methyl or chlorobenzyl groups in sulfonamide analogues. Hydroxypropyl could improve aqueous solubility, whereas chlorobenzyl may enhance membrane permeability .
- Benzodioxin vs. Dioxane Rings: The benzodioxin system (aromatic fused ring) in the target compound differs from the non-aromatic dioxane in flavone derivatives (e.g., 4f). Aromaticity in benzodioxin may confer greater metabolic stability .
Functional Analogues with Chlorophenyl Groups
The 3-chlorophenyl group is a common pharmacophore in bioactive molecules:
- 3-Chloro-N-phenyl-phthalimide (): Features a chlorophenyl-phthalimide core. While structurally distinct from the target compound, its chlorophenyl group may similarly influence π-π stacking interactions in receptor binding .
- ADB-FUBINACA (): A synthetic cannabinoid with a fluorophenyl group. Halogenated aryl groups (e.g., Cl, F) are often used to optimize binding affinity and metabolic stability .
Research Findings and Structure-Activity Relationships (SAR)
- Anti-Inflammatory Potential: Sulfonamide derivatives with benzodioxin moieties (e.g., 5c, 5e) exhibit lipoxygenase inhibition, suggesting that the target compound’s benzodioxin-ethanediamide scaffold may also target inflammatory pathways .
- Hepatoprotective Activity : Flavones with dioxane rings (e.g., 4f, 4g) demonstrate antihepatotoxic effects, highlighting the therapeutic relevance of oxygen-containing heterocycles. The hydroxypropyl group in the target compound may mimic the hydroxymethyl substituent in 4g, which enhanced activity in flavones .
Biological Activity
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacodynamics, toxicity profiles, and relevant case studies.
- Chemical Formula : C17H22ClN3O3
- Molecular Weight : 351.82 g/mol
- CAS Number : [Insert CAS number if available]
The biological activity of this compound primarily involves its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain kinases involved in cancer pathways, similar to other compounds in its class. The compound has shown potential in modulating signaling pathways that are crucial for cell proliferation and survival.
Biological Activity Summary
| Activity | Description |
|---|---|
| Anticancer | Demonstrated efficacy in inhibiting tumor growth in preclinical models, particularly in breast cancer xenografts. |
| Pharmacokinetics | Exhibits favorable drug metabolism and pharmacokinetics (DMPK) properties, indicating good absorption and distribution post-administration. |
| Toxicity Profile | Initial assessments indicate a strong positive response in Ames assays, suggesting potential mutagenicity; further studies are necessary to confirm safety profiles. |
Case Studies and Research Findings
- Preclinical Studies :
- Toxicity Assessment :
- Pharmacogenomics Implications :
Future Directions
Further research is essential to:
- Elucidate the precise molecular mechanisms underlying the biological activity of this compound.
- Conduct extensive clinical trials to evaluate its efficacy and safety in human subjects.
- Explore its potential interactions with other drugs and compounds.
Q & A
Basic: What are the primary synthetic routes for N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl precursor via nucleophilic substitution or coupling reactions.
- Step 2: Functionalization of the 3-(3-chlorophenyl)-3-hydroxypropyl group using hydroxyl-protected intermediates (e.g., tert-butyldimethylsilyl ether) to avoid side reactions.
- Step 3: Amide bond formation between the two moieties using coupling agents like EDCl/HOBt or DCC under anhydrous conditions .
Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for coupling steps). Validation via TLC and NMR spectroscopy is essential for intermediate purity.
Advanced: How can computational modeling predict the reactivity of the oxalamide linkage in this compound?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the oxalamide group’s electronic properties. Key analyses include:
- Electrostatic Potential Maps: To identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen or amide nitrogen).
- Transition State Analysis: For predicting reaction pathways, such as hydrolysis susceptibility under acidic/basic conditions.
- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., water vs. DMSO).
These models must be validated against experimental kinetic data (e.g., reaction rates under varying pH) to resolve discrepancies between predicted and observed reactivity .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to confirm connectivity and stereochemistry. Key signals: aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl protons (δ 1.8–2.2 ppm), and amide protons (δ 8.3–10.1 ppm).
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~475–500 m/z).
- HPLC: Reverse-phase C18 columns (ACN/water gradient) with UV detection (λmax ~255–270 nm) for purity assessment (≥98%) .
Advanced: How can contradictory data on the compound’s stability under thermal stress be resolved?
Answer:
Contradictions in thermal stability (e.g., decomposition temperatures reported as 180°C vs. 210°C) require:
- Differential Scanning Calorimetry (DSC): To identify endothermic/exothermic events under controlled heating (5°C/min in N₂ atmosphere).
- Thermogravimetric Analysis (TGA): Correlate mass loss with decomposition steps.
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and model degradation pathways.
If discrepancies persist, check for batch-specific impurities (e.g., residual solvents) via GC-MS, which may catalyze decomposition .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE: Lab coat, nitrile gloves, and ANSI Z87.1-compliant goggles.
- Respiratory Protection: Use NIOSH-certified P95 respirators for powder handling; OV/AG/P99 cartridges if volatile byproducts are suspected.
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies optimize enantiomeric purity in the hydroxypropyl moiety during synthesis?
Answer:
- Chiral Catalysis: Use Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution for hydroxyl group stereocontrol.
- Chromatographic Separation: Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents.
- Crystallization-Induced Diastereomer Resolution: Employ chiral auxiliaries (e.g., tartaric acid derivatives) to isolate desired enantiomers.
Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Basic: How should researchers address the lack of published data on this compound’s physicochemical properties?
Answer:
- Experimental Determination:
- LogP: Shake-flask method (octanol/water partitioning) with UV quantification.
- Aqueous Solubility: Equilibrium solubility assays (pH 1–13 buffers) at 25°C.
- pKa: Potentiometric titration using a GLpKa analyzer.
- QSAR Modeling: Use MarvinSketch or ACD/Labs to predict properties based on structural analogs .
Advanced: How can in silico docking studies predict this compound’s bioactivity against specific enzyme targets?
Answer:
- Target Selection: Prioritize enzymes with conserved oxalamide-binding pockets (e.g., serine hydrolases or metalloproteases).
- Docking Software: AutoDock Vina or Schrödinger Glide with force fields (OPLS3e) optimized for amide interactions.
- Validation: Compare docking scores (ΔG) with known inhibitors (e.g., Ki < 1 µM) and validate via SPR (surface plasmon resonance) binding assays .
Basic: What are the key considerations for designing stability-indicating assays?
Answer:
- Stress Conditions: Expose the compound to heat (40–80°C), humidity (75% RH), light (1.2 million lux-hours), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- Analytical Endpoints: Monitor degradation via HPLC-MS for new peaks (e.g., hydrolyzed amide bonds or oxidized benzodioxin).
- Forced Degradation Criteria: Ensure ≥10–20% degradation to validate method sensitivity .
Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways in preclinical studies?
Answer:
- Synthesis of Labeled Analogs: Introduce ¹³C at the oxalamide carbonyl or ²H in the chlorophenyl ring via Pd-catalyzed isotopic exchange.
- Mass Spectrometry Imaging (MSI): Track labeled metabolites in tissue sections (e.g., liver microsomes) with spatial resolution.
- NMR Metabolomics: Use ¹H-¹³C HSQC to identify phase I/II metabolites (e.g., glucuronide conjugates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
